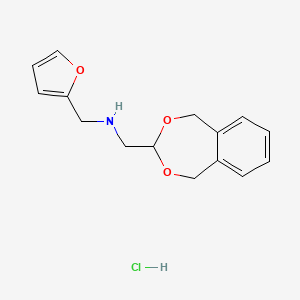
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hcl
描述
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hcl is a useful research compound. Its molecular formula is C15H18ClNO3 and its molecular weight is 295.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine HCl is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, toxicity profiles, and structure-activity relationships (SAR).
- IUPAC Name : 1-(1,5-dihydro-2,4-benzodioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine; hydrochloride
- Molecular Formula : C15H18ClNO3
- CAS Number : 63845-29-4
Pharmacological Effects
The compound has been investigated for various biological activities:
-
Antiviral Activity :
- Preliminary studies indicate that derivatives of furan-containing compounds exhibit inhibitory effects on SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. While specific IC50 values for the compound itself are not available, similar furan derivatives have shown promising results in inhibiting Mpro with IC50 values ranging from 1.55 μM to 21.28 μM .
-
Neuroprotective Effects :
- Compounds with similar structural motifs have been studied for neuroprotective properties. The presence of the furan moiety is often linked to antioxidant activities that may protect neuronal cells from oxidative stress and apoptosis.
- Cytotoxicity :
Structure-Activity Relationship (SAR)
The SAR studies of related compounds suggest that modifications in the furan and benzodioxepin structures significantly influence biological activity. For instance:
| Compound | R Group | IC50 (μM) | Notes |
|---|---|---|---|
| F8 | O | 21.28 | Initial compound with moderate activity |
| F8-B6 | O | 1.57 | Improved potency as a reversible covalent inhibitor |
| F8-B22 | O | 1.55 | Most potent among tested derivatives |
These results highlight the importance of structural modifications in enhancing the efficacy of furan-based compounds against specific biological targets .
Toxicological Profile
According to safety data sheets, the compound is classified under several hazard categories:
- Skin Irritation : Category 2
- Eye Irritation : Category 2A
- Specific Target Organ Toxicity : Category 3 (Respiratory system)
Symptoms from exposure may include skin inflammation and respiratory irritation . Further studies are necessary to elucidate the long-term effects and mechanisms of toxicity.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally similar compounds:
- Study on SARS-CoV-2 Inhibition :
-
Neuroprotective Studies :
- Research has shown that certain furan derivatives can protect neuronal cells from oxidative damage, suggesting a therapeutic potential in neurodegenerative diseases.
-
Toxicity Assessments :
- Various toxicity studies have been conducted to assess the safety profile of furan-based compounds, underscoring the need for careful evaluation in drug development.
科学研究应用
Pharmacological Studies
The compound is primarily utilized for its potential pharmacological properties. Research indicates that it may interact with specific biological pathways, making it a candidate for drug development:
- Neuropharmacology : Investigations into its effects on neurotransmitter systems could provide insights into treatments for neurological disorders.
- Antitumor Activity : Preliminary studies suggest potential antitumor properties that warrant further investigation.
Biochemical Research
Due to its structural characteristics, the compound is valuable in biochemical assays and proteomics research:
- Enzyme Inhibition Studies : It can be used to explore inhibition mechanisms against various enzymes, contributing to the understanding of metabolic pathways.
- Binding Studies : The ability to bind selectively to certain proteins makes it suitable for studying protein-ligand interactions.
Synthetic Chemistry
The compound serves as a building block in synthetic organic chemistry, facilitating the development of more complex molecules:
- Synthesis of Derivatives : Researchers can modify its structure to create derivatives with enhanced properties or specific functionalities.
Case Study 1: Neuropharmacological Effects
A study conducted on the neuropharmacological effects of (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine HCl revealed its potential to modulate dopamine receptors, indicating possible applications in treating Parkinson's disease and other dopamine-related disorders.
Case Study 2: Anticancer Research
In vitro studies demonstrated that this compound exhibits cytotoxic effects on specific cancer cell lines, prompting further exploration into its mechanisms of action and potential as an anticancer agent.
属性
IUPAC Name |
1-(1,5-dihydro-2,4-benzodioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3.ClH/c1-2-5-13-11-19-15(18-10-12(13)4-1)9-16-8-14-6-3-7-17-14;/h1-7,15-16H,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKNJIRUUNJIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2COC(O1)CNCC3=CC=CO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















